Pharmacopeial Traceability to USP/EP Standards vs. Generic Quinazolinone Derivatives
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is explicitly manufactured and certified as a pharmacopeia-traceable reference standard (Bromhexine Related Compound 4) with documented traceability against USP or EP pharmacopeial standards . In contrast, closely related 6,8-dibromoquinazolin-4(3H)-one (CAS 17518-85-3) and other dibromoquinazolinone derivatives are offered only as general research chemicals with no pharmacopeial designation or traceability claim . This regulatory-grade status is a prerequisite for GMP-compliant QC laboratories and ANDA method validation.
| Evidence Dimension | Pharmacopeial reference standard designation |
|---|---|
| Target Compound Data | Yes – traceable to USP/EP; designated Bromhexine Related Compound 4 |
| Comparator Or Baseline | 6,8-Dibromoquinazolin-4(3H)-one (CAS 17518-85-3) and related dibromoquinazolinones – No pharmacopeial designation |
| Quantified Difference | Binary (Yes vs. No) |
| Conditions | Vendor product specifications; regulatory compliance documentation |
Why This Matters
Procurement of a compound without pharmacopeial traceability in a regulated analytical environment necessitates costly and time-consuming in-house qualification, delaying ANDA submissions.
